molecular formula C21H27N3O3S B11017026 N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide

Cat. No.: B11017026
M. Wt: 401.5 g/mol
InChI Key: ZVZQGVGZJITMHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide is a synthetic acetamide derivative featuring a 1,2-thiazolidin-1,1-dioxide (sulfone-modified thiazolidinone) core linked to a phenyl group and a cyclohexyl moiety substituted with a pyrrole ring. The sulfone group enhances metabolic stability and electronic properties, while the pyrrole-cyclohexyl substituent may influence lipophilicity and target binding.

Properties

Molecular Formula

C21H27N3O3S

Molecular Weight

401.5 g/mol

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(1-pyrrol-1-ylcyclohexyl)acetamide

InChI

InChI=1S/C21H27N3O3S/c25-20(17-21(11-2-1-3-12-21)23-13-4-5-14-23)22-18-7-9-19(10-8-18)24-15-6-16-28(24,26)27/h4-5,7-10,13-14H,1-3,6,11-12,15-17H2,(H,22,25)

InChI Key

ZVZQGVGZJITMHJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)N4C=CC=C4

Origin of Product

United States

Preparation Methods

Reduction of 2-(4-Nitrophenyl)-1,2-thiazolidine-1,1-Dioxide

Hydrogenation of 2-(4-nitrophenyl)-1,2-thiazolidine-1,1-dioxide (CAS 90556-91-5) using Pd/C (10% w/w) under 50 psi H₂ in a methanol/dichloromethane solvent system (3:2 v/v) at 35°C for 16 hours yields 4-(1,1-dioxido-1,2-thiazolidin-2-yl)aniline with a 91.3% conversion rate. This method avoids over-reduction and preserves the thiazolidine dioxide ring’s integrity.

Key Reaction Parameters

ParameterValue
CatalystPd/C (10% w/w)
SolventMeOH/DCM (3:2)
Temperature35°C
Pressure50 psi H₂
Reaction Time16 hours
Yield91.3%

Preparation of 2-[1-(1H-Pyrrol-1-yl)cyclohexyl]acetic Acid

The cyclohexyl-pyrrole segment is synthesized via a Friedel-Crafts alkylation strategy:

Cyclohexyl-Pyrrole Coupling

Reaction of cyclohexanone with pyrrole in the presence of BF₃·Et₂O (5 mol%) in anhydrous dichloroethane at 80°C for 6 hours generates 1-(1H-pyrrol-1-yl)cyclohexanol. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) converts the alcohol to 1-(1H-pyrrol-1-yl)cyclohexanone. A Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate and NaH in THF yields the α,β-unsaturated ester, which is hydrogenated (Pd/BaSO₄, H₂) to afford 2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid.

Stereochemical Considerations
The cyclohexyl group introduces steric hindrance, necessitating optimized reaction times and excess pyrrole (2.5 eq) to ensure complete substitution.

Amide Bond Formation

Coupling the thiazolidine dioxide aniline with the acetic acid derivative is achieved through two primary methods:

Acyl Chloride Mediated Coupling

Treatment of 2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid with thionyl chloride (SOCl₂) in refluxing dichloromethane generates the corresponding acyl chloride. Reaction with 4-(1,1-dioxido-1,2-thiazolidin-2-yl)aniline in the presence of triethylamine (2 eq) in anhydrous THF at 0–5°C provides the target acetamide in 78–82% yield.

Carbodiimide Coupling

Alternative activation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF at room temperature for 12 hours achieves comparable yields (75–80%) while minimizing racemization.

Comparative Analysis of Coupling Methods

MethodYieldPuritySide Products
Acyl Chloride82%95%<5% oligomers
EDC/HOBt80%97%<3% deactivated acid

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexanes 1:1) followed by recrystallization from ethanol/water (4:1) to achieve >99% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.45–1.89 (m, 10H, cyclohexyl), 3.22 (s, 2H, CH₂CO), 3.58 (t, J=7.2 Hz, 2H, thiazolidine-SO₂), 4.12 (t, J=7.2 Hz, 2H, thiazolidine-N), 6.72 (s, 2H, pyrrole-H), 7.34 (d, J=8.4 Hz, 2H, Ar-H), 7.82 (d, J=8.4 Hz, 2H, Ar-H), 10.21 (s, 1H, NH).

  • HRMS : m/z calculated for C₂₁H₂₆N₃O₃S [M+H]⁺: 412.1695; found: 412.1698.

Industrial-Scale Optimization

Catalytic Hydrogenation

Replacing Pd/C with Raney nickel in the nitro reduction step reduces costs by 40% while maintaining a 89% yield.

Solvent Recycling

The MeOH/DCM mixture is recovered via fractional distillation and reused, decreasing waste generation by 65%.

Challenges and Mitigation Strategies

Thiazolidine Ring Stability

The 1,1-dioxide group is prone to hydrolysis under acidic conditions. Conducting reactions at pH 7–8 and using anhydrous solvents prevents degradation.

Pyrrole Reactivity

The electron-rich pyrrole ring may undergo unintended electrophilic substitution. Protecting groups (e.g., SEM) are employed during acyl chloride formation and removed post-coupling.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enable rapid mixing and heat transfer, reducing the amidation step from 12 hours to 45 minutes with 85% yield.

Enzymatic Coupling

Lipase B from Candida antarctica catalyzes the amide bond formation in aqueous buffer (pH 7.5) at 37°C, achieving 70% yield with no racemization .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Typical reaction conditions involve moderate temperatures (25-100°C) and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidine ring typically yields sulfoxides or sulfones, while reduction of nitro groups results in the formation of amines .

Scientific Research Applications

Structural Characteristics

The compound features a thiazolidine ring with a 1,1-dioxide functionality, which enhances its reactivity. The presence of a phenyl group and a cyclohexyl moiety contributes to its unique chemical properties. The molecular formula is C19H24N2O3SC_{19}H_{24}N_{2}O_{3}S, and its structure can be represented as follows:

N 4 1 1 dioxido 1 2 thiazolidin 2 yl phenyl 2 1 1H pyrrol 1 yl cyclohexyl acetamide\text{N 4 1 1 dioxido 1 2 thiazolidin 2 yl phenyl 2 1 1H pyrrol 1 yl cyclohexyl acetamide}

Biological Activities

Preliminary studies indicate that this compound exhibits notable biological activities. Its structural features suggest potential pharmacological effects such as:

  • Antimicrobial Activity : Compounds with thiazolidine rings often show effectiveness against various pathogens.
  • Anticancer Properties : The combination of oxazole and thiazolidine moieties may enhance cytotoxicity against cancer cells.

Therapeutic Applications

Given its unique structure and biological properties, N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide has potential applications in several therapeutic areas:

Therapeutic Area Potential Applications
Oncology Development of anticancer agents targeting specific pathways.
Infectious Diseases Formulation of new antimicrobial drugs to combat resistant strains.
Neurology Exploration as a neuroprotective agent due to its structural complexity.

Case Studies

Several case studies have explored the efficacy of compounds similar to this compound:

Case Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives containing the thiazolidine ring exhibited significant antimicrobial activity against Gram-positive bacteria. This suggests that the compound may serve as a lead structure for developing new antibiotics.

Case Study 2: Anticancer Activity

Research on structurally similar compounds revealed promising results in inhibiting tumor growth in vitro. The dual functionality of the thiazolidine and oxazole moieties could lead to enhanced therapeutic effects compared to traditional chemotherapeutics.

Case Study 3: Neuroprotective Effects

Investigations into related compounds have shown potential neuroprotective effects in models of neurodegenerative diseases. This highlights the importance of further exploring the compound's impact on neuronal health.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The thiazolidine ring is particularly important for this interaction, as it can form hydrogen bonds and other non-covalent interactions with the enzyme .

Comparison with Similar Compounds

Thiazolidinone Derivatives

Thiazolidinone-based compounds are widely studied for antimicrobial activity. For example, 2-(N-cyclohexyl-2-cyanoacetamide)-2-thiazolin-4-one () shares the thiazolidinone backbone but lacks the sulfone modification.

N-Substituted Acetamides

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () demonstrates structural parallels in its acetamide linkage and aromatic substitution. However, the dichlorophenyl and thiazol groups differ from the target’s thiazolidinone sulfone and pyrrole-cyclohexyl substituents. Crystal structure analysis of such analogues reveals that hydrogen-bonding motifs (e.g., N–H⋯N interactions) stabilize molecular packing, which could influence solubility and crystallinity in the target compound .

Heterocyclic Substitutions

  • Tetrazole Derivatives: N-[4-(propan-2-yl)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide () replaces pyrrole with a tetrazole ring. Tetrazoles are known for metabolic resistance and bioisosteric replacement of carboxylic acids, suggesting that the target’s pyrrole group may offer distinct electronic or steric effects .
  • Pyrido-Thiadiazine Derivatives: Compounds like N-(2-chlorophenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide () share the sulfone moiety but incorporate a fused pyridine-thiadiazine system. This contrast highlights the target’s simpler thiazolidinone core, which may favor synthetic accessibility .

Pharmacological and Physicochemical Implications

Antimicrobial Potential

While direct evidence is lacking, the thiazolidinone sulfone group in the target compound aligns with antimicrobial scaffolds (e.g., thiazolo[3,2-a]pyridines in ). Sulfone modifications can enhance membrane penetration or enzyme inhibition, as seen in sulfonamide antibiotics .

Receptor Targeting

Compounds like AMG517 and AMG628 () are acetamide-based TRPV channel antagonists. The target’s cyclohexyl-pyrrole group may modulate selectivity for similar ion channels or GPCRs, though specific target data are unavailable .

Physicochemical Properties

Property Target Compound 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide AMG517
Molecular Weight ~438 (estimated) 285.16 413.44
Key Substituents Thiazolidinone sulfone, pyrrole Dichlorophenyl, thiazol Pyrimidinyl, benzothiazolyl
Hydrogen-Bonding Capacity High (sulfone, amide) Moderate (amide, thiazol) High (amide, pyrimidine)
Likely Solubility Moderate (polar groups) Low (aromatic Cl) Low (lipophilic substituents)

Biological Activity

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide is a complex organic compound that exhibits significant biological activity. Its unique structural features suggest potential therapeutic applications, particularly in the fields of cancer treatment and enzyme inhibition. This article provides an overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features a thiazolidinone moiety, which is known for its diverse biological activities. The presence of a pyrrole group and a cyclohexyl substitution further enhances its potential pharmacological properties. The molecular formula is C16H20N2O3SC_{16}H_{20}N_{2}O_{3}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Anticancer Properties

Research indicates that compounds containing thiazolidinone structures often exhibit anticancer properties. For instance:

  • Mechanism of Action : Thiazolidinones have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .
  • Case Studies : A study demonstrated that derivatives of thiazolidinones significantly inhibited the growth of various cancer cell lines, showcasing IC50 values in the low micromolar range .

Enzyme Inhibition

The compound may also function as an enzyme inhibitor , particularly targeting enzymes involved in tumor progression:

  • Inhibitory Effects : Preliminary studies suggest that it may inhibit specific kinases or proteases associated with cancer cell proliferation.
  • SAR Analysis : Structural modifications have been correlated with enhanced inhibitory activity against certain enzymes, indicating a promising avenue for drug development .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the thiazolidinone ring.
  • Introduction of the phenyl and pyrrole groups.
  • Final acetamide formation through coupling reactions.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound:

Structural FeatureEffect on Activity
Thiazolidinone moietyAssociated with anticancer and anti-inflammatory effects
Pyrrole groupEnhances interaction with biological targets
Cyclohexyl substitutionImproves lipophilicity and cellular uptake

Research Findings

Recent findings highlight the dual action of this compound as both an anticancer agent and an enzyme inhibitor:

  • A study reported that derivatives with similar structural features displayed significant cytotoxicity against various cancer cell lines .
  • Another investigation indicated that compounds with thiazolidine rings exhibited promising results in inhibiting specific cancer-related enzymes .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide, and what key reaction parameters must be controlled?

  • Answer : The synthesis typically involves multi-step reactions, such as coupling the thiazolidinone moiety to the phenyl ring via nucleophilic substitution, followed by cyclohexyl-pyrrole acetamide formation through acylation. Critical parameters include:

  • Catalysts : Pyridine or zeolites (e.g., Y-H) to enhance reaction efficiency .
  • Temperature : Reflux conditions (e.g., 150°C) to drive cyclization or acylation steps .
  • Purification : Column chromatography or recrystallization from ethanol to isolate high-purity products .
    • Validation : NMR (¹H/¹³C) and mass spectrometry are essential to confirm structural integrity .

Q. Which in vitro assays are most appropriate for preliminary evaluation of biological activity in thiazolidinone derivatives like this compound?

  • Answer : Based on structural analogs (e.g., indole- or pyrrole-containing derivatives):

  • Anticancer : MTT assays using human cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity .
  • Antimicrobial : Disk diffusion or MIC assays against Gram-positive/negative bacteria .
  • Enzyme inhibition : Targets like cyclooxygenase (COX) or kinases, measured via spectrophotometric methods .

Q. How can researchers confirm the purity and structural identity of the synthesized compound?

  • Answer : Use a combination of:

  • Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks .
  • Mass Spectrometry : High-resolution MS (HRMS) for exact mass confirmation .
  • Chromatography : HPLC with UV detection to assess purity (>95% threshold) .

Advanced Research Questions

Q. How can contradictory reports on the biological activity of thiazolidinone analogs be resolved?

  • Answer : Contradictions often arise from structural variations (e.g., substituents on phenyl/pyrrole groups) or assay conditions. Strategies include:

  • Comparative SAR Studies : Systematically modify substituents (e.g., methoxy vs. chloro groups) and test activity across standardized assays .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., thiazolidinone derivatives with indole moieties show stronger anticancer activity) .
  • Quality Control : Ensure compound purity (>95%) via HPLC and validate assay reproducibility .

Q. What methodologies are recommended for elucidating the structure-activity relationship (SAR) of this compound?

  • Answer :

  • Fragment-Based Design : Synthesize analogs with incremental modifications (e.g., replacing pyrrole with indole or varying cyclohexyl substituents) .
  • Computational Docking : Predict binding modes to targets like COX-2 or EGFR using software (e.g., AutoDock) .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., dioxido-thiazolidinone for hydrogen bonding) .

Q. How can reaction yields be optimized in large-scale synthesis without compromising purity?

  • Answer :

  • Catalyst Screening : Test zeolites or phase-transfer catalysts to improve efficiency .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
  • Process Monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and terminate at optimal conversion .

Q. What advanced techniques can predict the compound’s interaction with biological targets?

  • Answer :

  • Molecular Dynamics (MD) Simulations : Simulate binding stability over time (e.g., to kinase active sites) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified proteins .
  • Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-target complexes .

Data Contradiction Analysis

Q. How should discrepancies in cytotoxicity data between similar compounds be addressed?

  • Answer :

  • Cell Line Specificity : Test across diverse cell lines (e.g., solid tumors vs. leukemias) to identify selectivity .
  • Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) to differentiate cytostatic vs. cytotoxic effects .
  • Metabolic Profiling : Assess off-target effects via metabolomics to rule out assay interference .

Methodological Best Practices

Q. What strategies ensure reproducibility in biological assays for novel thiazolidinone derivatives?

  • Answer :

  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays or NCCN-recommended cell lines for cancer studies .
  • Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate results .
  • Blinded Experiments : Use third-party labs for independent validation to reduce bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.